molecular formula C7H8ClNO3 B1486720 3-(5-Chloro-3-methyl-1,2-oxazol-4-yl)propanoic acid CAS No. 1209765-87-6

3-(5-Chloro-3-methyl-1,2-oxazol-4-yl)propanoic acid

Cat. No.: B1486720
CAS No.: 1209765-87-6
M. Wt: 189.59 g/mol
InChI Key: RZDGDNHYKLVMJR-UHFFFAOYSA-N
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Description

3-(5-Chloro-3-methyl-1,2-oxazol-4-yl)propanoic acid is a chemical compound belonging to the class of oxazole derivatives Oxazoles are five-membered heterocyclic compounds containing both oxygen and nitrogen atoms This particular compound has a molecular weight of 189

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-Chloro-3-methyl-1,2-oxazol-4-yl)propanoic acid typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the cyclization of 5-chloro-3-methyl-1,2-oxazole-4-carboxylic acid with a suitable reagent to form the desired compound.

Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using optimized reaction conditions to ensure high yield and purity. This may involve the use of catalysts, controlled temperatures, and specific solvents to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: 3-(5-Chloro-3-methyl-1,2-oxazol-4-yl)propanoic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and suitable solvents.

Major Products Formed: The reactions can lead to the formation of various derivatives and intermediates, which can be further utilized in different applications.

Scientific Research Applications

3-(5-Chloro-3-methyl-1,2-oxazol-4-yl)propanoic acid has several scientific research applications:

  • Chemistry: It can be used as an intermediate in the synthesis of more complex chemical entities.

  • Biology: The compound may exhibit biological activity, making it useful in the study of biological processes.

  • Medicine: Potential therapeutic applications include its use as a precursor for drug development.

  • Industry: It can be employed in the production of various industrial chemicals and materials.

Mechanism of Action

3-(5-Chloro-3-methyl-1,2-oxazol-4-yl)propanoic acid can be compared with other oxazole derivatives, such as 3-(5-chloro-3-methyl-1,2-oxazol-4-yl)propanoate and 2-(5-chloro-3-methyl-1,2-oxazol-4-yl)acetate. While these compounds share structural similarities, their unique substituents and functional groups result in different chemical and biological properties.

Comparison with Similar Compounds

  • 3-(5-chloro-3-methyl-1,2-oxazol-4-yl)propanoate

  • 2-(5-chloro-3-methyl-1,2-oxazol-4-yl)acetate

This comprehensive overview highlights the significance of 3-(5-Chloro-3-methyl-1,2-oxazol-4-yl)propanoic acid in various scientific and industrial applications

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Properties

IUPAC Name

3-(5-chloro-3-methyl-1,2-oxazol-4-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO3/c1-4-5(2-3-6(10)11)7(8)12-9-4/h2-3H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZDGDNHYKLVMJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1CCC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(5-Chloro-3-methyl-1,2-oxazol-4-yl)propanoic acid
Reactant of Route 2
3-(5-Chloro-3-methyl-1,2-oxazol-4-yl)propanoic acid
Reactant of Route 3
3-(5-Chloro-3-methyl-1,2-oxazol-4-yl)propanoic acid
Reactant of Route 4
3-(5-Chloro-3-methyl-1,2-oxazol-4-yl)propanoic acid
Reactant of Route 5
3-(5-Chloro-3-methyl-1,2-oxazol-4-yl)propanoic acid
Reactant of Route 6
3-(5-Chloro-3-methyl-1,2-oxazol-4-yl)propanoic acid

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